molecular formula C10H12ClNO ? HCl B593340 2-Chloromethcathinone (hydrochloride) CAS No. 90869-66-2

2-Chloromethcathinone (hydrochloride)

Cat. No. B593340
CAS RN: 90869-66-2
M. Wt: 234.1
InChI Key: RMOPJSWYMQGLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloromethcathinone (hydrochloride), also known as 2-CMC, is an analytical reference standard categorized as a cathinone . It has a molecular formula of C10H13Cl2NO and an average mass of 234.122 Da . The physiological and toxicological properties of this compound are not known .


Molecular Structure Analysis

The molecular structure of 2-Chloromethcathinone (hydrochloride) consists of a cathinone core, which is a phenethylamine structure with a ketone group at the beta carbon . The compound also contains a chlorine atom at the 2-position of the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloromethcathinone (hydrochloride) include a molecular weight of 234.1 g/mol . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not determined .

Scientific Research Applications

Forensic Science and Toxicology

2-Chloromethcathinone (hydrochloride): is utilized in forensic science as an analytical reference standard for the identification and quantification of synthetic cathinones in biological specimens. The development of Solid Phase Extraction (SPE) combined with Gas Chromatography-Mass Spectrometry (GC–MS) methods allows for the accurate determination of these substances in forensic situations . This is crucial for legal proceedings and in understanding the pharmacokinetics of new psychoactive substances (NPS).

Enantioselectivity Studies

2-Chloromethcathinone (hydrochloride): is a chiral molecule, meaning it has non-superimposable mirror images known as enantiomers. Studies on the enantioselectivity of synthetic cathinones are crucial as different enantiomers can exhibit varied biological and toxicological activities. This research is important for the development of enantiomerically pure drugs with specific therapeutic effects .

Future Directions

The future directions of research on 2-Chloromethcathinone (hydrochloride) and other synthetic cathinones involve understanding their physiological and toxicological properties, developing validated analytical methods for their detection, and studying their neurotoxic mechanisms . As new substances continue to emerge, it is crucial for public health and forensic toxicologists to stay ahead of the evolving patterns in the illicit drug market .

Mechanism of Action

2-Chloromethcathinone (hydrochloride), also known as 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride, is a synthetic stimulant drug of the cathinone class .

Target of Action

The primary targets of 2-Chloromethcathinone are the monoaminergic neurotransmitters . These neurotransmitters play a crucial role in regulating mood, arousal, and certain cognitive processes.

Mode of Action

2-Chloromethcathinone acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . This elevation results from the compound’s interaction with the transporters of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis, release, and reuptake of monoaminergic neurotransmitters. The compound’s action leads to an increase in the extracellular levels of these neurotransmitters, thereby enhancing their signaling .

Pharmacokinetics

Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of 2-Chloromethcathinone’s action is an increase in spontaneous locomotor activity and motor performance . This is consistent with the psychostimulant effects of synthetic cathinones.

Action Environment

The action, efficacy, and stability of 2-Chloromethcathinone can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is used . .

properties

IUPAC Name

1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPJSWYMQGLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342728
Record name 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethcathinone (hydrochloride)

CAS RN

90869-66-2
Record name 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloromethcathinone (hydrochloride)
Reactant of Route 2
Reactant of Route 2
2-Chloromethcathinone (hydrochloride)
Reactant of Route 3
Reactant of Route 3
2-Chloromethcathinone (hydrochloride)
Reactant of Route 4
Reactant of Route 4
2-Chloromethcathinone (hydrochloride)
Reactant of Route 5
2-Chloromethcathinone (hydrochloride)
Reactant of Route 6
Reactant of Route 6
2-Chloromethcathinone (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.